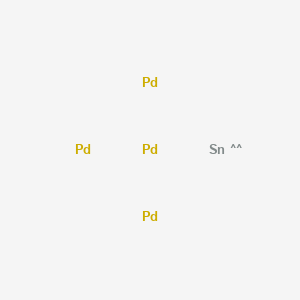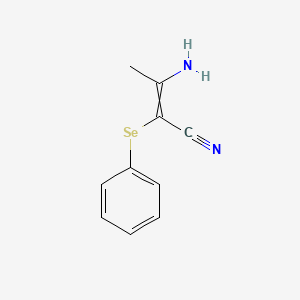
3-Amino-2-(phenylselanyl)but-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-(phenylselanyl)but-2-enenitrile is an organic compound that features a unique combination of amino, phenylselanyl, and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(phenylselanyl)but-2-enenitrile typically involves the reaction of 3-amino-2-butenenitrile with phenylselenyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under an inert atmosphere to prevent oxidation of the phenylselenyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(phenylselanyl)but-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The phenylselenyl group can be oxidized to form selenoxide, which can further undergo elimination to form a double bond.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) are used for reducing nitriles.
Substitution: Various electrophiles can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Formation of selenoxide and subsequent elimination products.
Reduction: Formation of primary amines from the nitrile group.
Substitution: Formation of substituted amines or other derivatives depending on the electrophile used.
Scientific Research Applications
3-Amino-2-(phenylselanyl)but-2-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-(phenylselanyl)but-2-enenitrile depends on the specific reaction it undergoes. For example:
Oxidation: The phenylselenyl group is oxidized to selenoxide, which can then undergo elimination to form a double bond.
Reduction: The nitrile group is reduced to a primary amine through nucleophilic addition of hydride ions.
Substitution: The amino group acts as a nucleophile, attacking electrophiles to form substituted products.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-butenenitrile: Lacks the phenylselenyl group, making it less versatile in certain reactions.
3-Phenylbut-2-enenitrile: Lacks the amino group, limiting its applications in nucleophilic substitution reactions.
3-Aminocrotonitrile: Similar structure but lacks the phenylselenyl group.
Properties
CAS No. |
116492-70-7 |
|---|---|
Molecular Formula |
C10H10N2Se |
Molecular Weight |
237.17 g/mol |
IUPAC Name |
3-amino-2-phenylselanylbut-2-enenitrile |
InChI |
InChI=1S/C10H10N2Se/c1-8(12)10(7-11)13-9-5-3-2-4-6-9/h2-6H,12H2,1H3 |
InChI Key |
RJSKFEAHYASXHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C#N)[Se]C1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


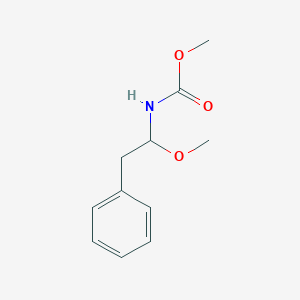
![1,1,1-Trifluoro-4-[(propan-2-yl)amino]but-3-en-2-one](/img/structure/B14285893.png)
![N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14285908.png)
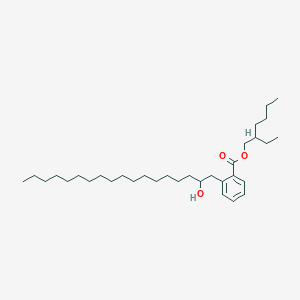
![5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B14285924.png)
![1-[(Prop-1-en-1-yl)disulfanyl]butane](/img/structure/B14285934.png)

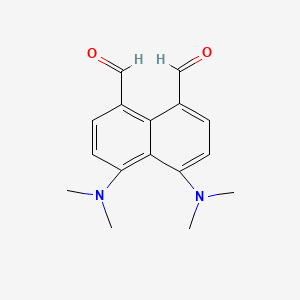

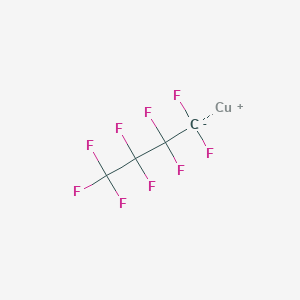
![5-Hexyl-2-(4'-hexyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B14285952.png)

